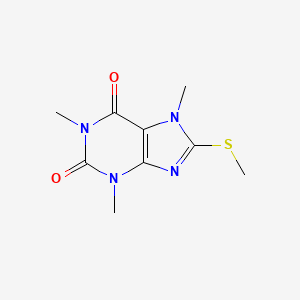![molecular formula C10H7FN6 B5870433 N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE](/img/structure/B5870433.png)
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE is a complex organic compound that features a fluorophenyl group and a triazolotriazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE typically involves the condensation of 4-fluorobenzaldehyde with 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction could produce fluorophenyl amines.
Applications De Recherche Scientifique
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Palladium(II) acetate
- (3-Chloropropyl)trimethoxysilane
Uniqueness
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE stands out due to its unique combination of a fluorophenyl group and a triazolotriazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6/c11-8-3-1-7(2-4-8)5-12-9-15-16-10-13-6-14-17(9)10/h1-6H,(H,13,14,16)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRYMWGFUPUQAN-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NN=C3N2NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NN=C3N2NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)







![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5870458.png)

